Benzothiazolium, 2-(2-ethoxy-1-propenyl)-3-(3-sulfobutyl)-, inner salt
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Overview
Description
Benzothiazolium, 2-(2-ethoxy-1-propenyl)-3-(3-sulfobutyl)-, inner salt is a synthetic organic compound belonging to the benzothiazolium family These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 2-(2-ethoxy-1-propenyl)-3-(3-sulfobutyl)-, inner salt typically involves the reaction of benzothiazole derivatives with appropriate alkylating agents. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Temperature: Reactions are often carried out at elevated temperatures to facilitate the formation of the desired product.
Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzothiazolium, 2-(2-ethoxy-1-propenyl)-3-(3-sulfobutyl)-, inner salt can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzothiazolium, 2-(2-ethoxy-1-propenyl)-3-(3-sulfobutyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazolium Derivatives: Other benzothiazolium compounds with different substituents.
Thiazolium Compounds: Compounds containing the thiazolium ring structure.
Sulfonium Salts: Compounds with similar sulfonium functional groups.
Uniqueness
Benzothiazolium, 2-(2-ethoxy-1-propenyl)-3-(3-sulfobutyl)-, inner salt is unique due to its specific combination of ethoxy and sulfobutyl groups, which confer distinct chemical and physical properties. This uniqueness may translate to specific applications and advantages over similar compounds.
Properties
CAS No. |
52123-15-6 |
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Molecular Formula |
C16H21NO4S2 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-[2-(2-ethoxyprop-1-enyl)-1,3-benzothiazol-3-ium-3-yl]butane-2-sulfonate |
InChI |
InChI=1S/C16H21NO4S2/c1-4-21-12(2)11-16-17(10-9-13(3)23(18,19)20)14-7-5-6-8-15(14)22-16/h5-8,11,13H,4,9-10H2,1-3H3 |
InChI Key |
UFJCXYKTYMDASD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC1=[N+](C2=CC=CC=C2S1)CCC(C)S(=O)(=O)[O-])C |
Origin of Product |
United States |
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